6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Overview
Description
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine (BFMIP) is a heterocyclic compound containing an imidazopyridine ring system. It is a synthetic compound that has been widely studied for its potential application in the field of medicinal chemistry. BFMIP has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, BFMIP has also been studied for its potential application in the field of drug delivery.
Scientific Research Applications
Summary of the Application
Imidazo[1,2-a]pyridines are synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Methods of Application or Experimental Procedures
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . To optimize the reaction, several solvents and thermal or microwave heating conditions were investigated for the reaction of 2-aminopyridine with α-bromoacetophenone .
Results or Outcomes
Among the solvent mediated reactions, water was found to be suitable under microwave irradiation and gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
2. Antituberculosis Agents
Summary of the Application
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Methods of Application or Experimental Procedures
The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Results or Outcomes
The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of Q203, a imidazo[1,2-a]pyridine analogue, respectively, after 4 weeks of treatment . Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular as well as intracellular Mtb with good microsomal stability .
3. Light-Sensitive Dyes and Data Storage
Summary of the Application
Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes and optical media for data storage .
Results or Outcomes
4. Fluorescent Probes
Summary of the Application
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Results or Outcomes
5. Pesticides and Fungicides
Summary of the Application
Imidazo[1,2-a]pyridine derivatives are used in the role of pesticides and fungicides .
Results or Outcomes
6. Drug Development
Summary of the Application
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Importantly, some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialised such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
Methods of Application or Experimental Procedures
The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
properties
IUPAC Name |
6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGAEDZYNAJWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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